Sertindole-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

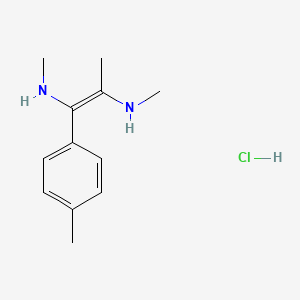

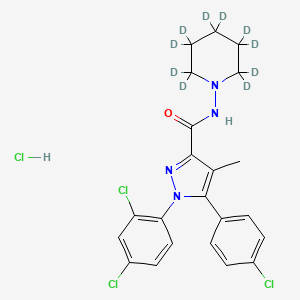

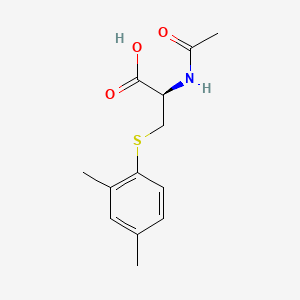

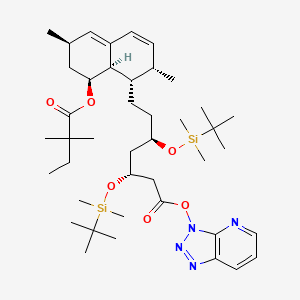

Sertindole-d4 is the deuterium labeled version of Sertindole . Sertindole is an atypical antipsychotic medication developed by the Danish pharmaceutical company Lundbeck . It has activity at dopamine and serotonin receptors in the brain . It is used in the treatment of schizophrenia .

Synthesis Analysis

During the laboratory optimization and later during its bulk synthesis of Sertindole, the formation of various impurities was observed . The impurities formed were monitored and their structures were tentatively assigned on the basis of their fragmentation patterns in LC-MS . Most of the impurities were synthesized and their assigned constitutions confirmed by co-injection in HPLC . A robust production process of Sertindole was obtained through the solvent optimization .Molecular Structure Analysis

The molecular formula of Sertindole-d4 is C24H22D4ClFN4O . It has a molecular weight of 444.97 .Scientific Research Applications

Cancer Treatment: Breast-to-Brain Metastases

Sertindole-d4: has shown promising results in the treatment of breast cancer with potential applications for breast-to-brain metastases. It exhibits broad antiproliferative activities against various cancer cell lines and has been found to inhibit tumor growth effectively. The ability of Sertindole-d4 to cross the blood-brain barrier makes it a valuable candidate for treating brain metastases originating from breast cancer .

Metabolic Diseases: RAGE Inhibition

In metabolic diseases, Sertindole-d4 has been identified as a potential therapeutic agent against the receptor for advanced glycation endproducts (RAGE). This receptor is implicated in several metabolic syndromes, and Sertindole-d4’s interaction with RAGE suggests its utility in managing these conditions .

Neurodegenerative Conditions

The interaction of Sertindole-d4 with RAGE also has implications for neurodegenerative diseases. By modulating this receptor, Sertindole-d4 may offer therapeutic benefits in conditions such as Alzheimer’s disease and Parkinson’s disease, where RAGE plays a significant role .

Drug Repurposing

Sertindole-d4: is being explored for drug repurposing opportunities due to its diverse pharmacological properties. Its interactions with various receptors and biological targets make it a candidate for repurposing in different therapeutic areas beyond its original antipsychotic use .

Antiproliferative Activities

Apart from its potential in treating breast cancer, Sertindole-d4 has demonstrated antiproliferative effects against multiple cancer types. This includes its efficacy in inhibiting the proliferation of gastric cancer cells, where it affects the STAT3 signaling pathway .

Therapeutic Implications in Cancer

Sertindole-d4: has been studied for its therapeutic implications in various cancers. It has shown a high affinity for certain receptors that are relevant in cancer pathology, and its ability to induce reactive oxygen species (ROS) production suggests a mechanism through which it can cause autophagy and associated cell death in cancer cells .

Mechanism of Action

Target of Action

Sertindole-d4, a derivative of Sertindole, is an antipsychotic drug that selectively binds to dopamine D2, serotonin 5-HT2A and 5-HT2C, and alpha1-adrenoreceptors . These receptors are primarily found in the brain and are involved in transmitting signals in the brain. Dopamine D2 receptors are associated with reward and pleasure systems, serotonin 5-HT2A and 5-HT2C receptors play a role in mood regulation, and alpha1-adrenoreceptors are involved in the sympathetic nervous system’s response .

Mode of Action

The fundamental mechanism of Sertindole-d4 action is considered to be the selective inhibition of dopamine D2 receptors in the mesolimbic system (ventral tegmental area) versus the nigrostriatum, together with inhibition of CNS serotonin 5-HT2 receptors and α1-adrenoceptors . This selective inhibition disrupts the normal balance of neurotransmitters in the brain, which can help to alleviate symptoms of disorders like schizophrenia .

Biochemical Pathways

Sertindole-d4 affects the dopamine and serotonin pathways in the brain. By inhibiting dopamine D2 receptors, it reduces the overactivity of dopamine that is often seen in schizophrenia. Similarly, by inhibiting serotonin 5-HT2A and 5-HT2C receptors, it can help to regulate mood . Additionally, Sertindole-d4 has been shown to inhibit the growth of human and Chinese cancer cells, acting as a potent inhibitor of kinases, which are enzymes that play a key role in cell division and tumor growth .

Result of Action

Sertindole-d4 has been shown to be effective in the treatment of neuroleptic-responsive schizophrenia, improving negative symptoms, and is also effective for the treatment of neuroleptic-resistant schizophrenia . It is generally well tolerated and is associated with a low rate of extrapyramidal symptoms (EPS) . In addition, Sertindole-d4 induces apoptosis, or programmed cell death, in cancer cells by disrupting the balance between pro- and anti-apoptotic proteins .

properties

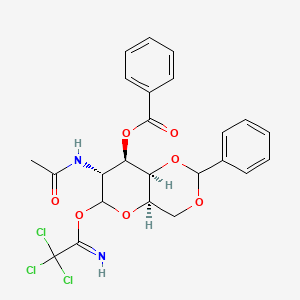

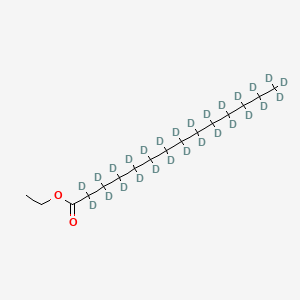

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sertindole-d4 involves the incorporation of four deuterium atoms into the Sertindole molecule. This can be achieved by using deuterated reagents and solvents in key reactions of the synthesis pathway.", "Starting Materials": [ "Deuterated benzaldehyde", "Deuterated 2,3-dihydro-1H-inden-2-amine", "Deuterated N,N-dimethylformamide", "Deuterated acetic anhydride", "Deuterated triethylamine", "Non-deuterated reagents and solvents as required" ], "Reaction": [ "Step 1: Condensation of deuterated benzaldehyde with deuterated 2,3-dihydro-1H-inden-2-amine in deuterated N,N-dimethylformamide to form the corresponding Schiff base intermediate.", "Step 2: Reduction of the Schiff base intermediate with a deuterated reducing agent such as sodium borodeuteride in deuterated methanol to form the corresponding deuterated amine intermediate.", "Step 3: Acetylation of the deuterated amine intermediate with deuterated acetic anhydride and deuterated triethylamine in a non-deuterated solvent such as dichloromethane to form the corresponding deuterated acetylated intermediate.", "Step 4: Cyclization of the deuterated acetylated intermediate with a deuterated Lewis acid catalyst such as boron trifluoride etherate in a non-deuterated solvent such as dichloromethane to form Sertindole-d4.", "Step 5: Purification of Sertindole-d4 by standard techniques such as column chromatography or recrystallization." ] } | |

CAS RN |

1794737-42-0 |

Product Name |

Sertindole-d4 |

Molecular Formula |

C24H26ClFN4O |

Molecular Weight |

444.972 |

IUPAC Name |

1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one |

InChI |

InChI=1S/C24H26ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,15-17H,7-14H2,(H,27,31)/i13D2,14D2 |

InChI Key |

GZKLJWGUPQBVJQ-RYIWKTDQSA-N |

SMILES |

C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O |

synonyms |

1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl-d4]-2-imidazolidinone; Serdolect-d4; Zerdol-d4; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

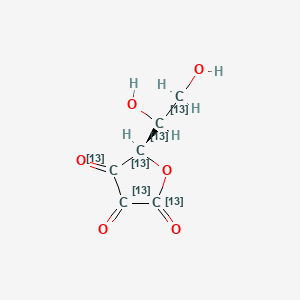

![Sodium;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B565272.png)

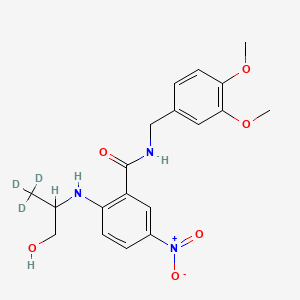

![1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide](/img/structure/B565274.png)